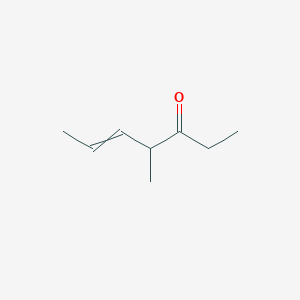
1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of aniline with a suitable pyrrole precursor under specific conditions. The reaction typically requires a catalyst and may involve steps such as nitration, reduction, and cyclization. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide can be compared with other pyrrole derivatives, such as:
1-Phenyl-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide: Similar structure but with a phenyl group instead of an anilino group.
1-Anilino-2-ethyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
1-Anilino-2-methyl-N,4,5-diphenyl-1H-pyrrole-3-carboxamide: Similar structure but with one less phenyl group.
Propiedades
Número CAS |
88267-42-9 |
|---|---|
Fórmula molecular |
C30H25N3O |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
1-anilino-2-methyl-N,4,5-triphenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C30H25N3O/c1-22-27(30(34)31-25-18-10-4-11-19-25)28(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)33(22)32-26-20-12-5-13-21-26/h2-21,32H,1H3,(H,31,34) |
Clave InChI |
LNTXSRIQTFQOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)




![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)

![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)


